molecular formula C22H18FN3O2S B2709699 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 1021039-73-5

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2709699
CAS RN: 1021039-73-5
M. Wt: 407.46
InChI Key: KSLMWQQHEPNIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging with PET

A study discussed the radiosynthesis of [18F]PBR111, a selective radioligand, for imaging the translocator protein (18 kDa) using PET, highlighting the potential of similar compounds for in vivo imaging and investigation of neuroinflammatory processes. This research illustrates the utility of fluoroethylated phenylacetamide derivatives in the development of diagnostic tools for neurological conditions through positron emission tomography (PET) imaging (Dollé et al., 2008).

Neuroinflammation PET Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to fluoroethylated phenylacetamide derivatives, were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker for neuroinflammatory processes. The study involved the synthesis, in vitro biological evaluation, [(18)F]-labeling, and in vivo neuroinflammation PET imaging, demonstrating the compounds' potential as in vivo PET radiotracers for detecting neuroinflammation (Damont et al., 2015).

Peripheral Benzodiazepine Receptor Study

Another study synthesized and evaluated the biological activity of fluoroethoxy and fluoropropoxy substituted phenylacetamides for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), compared with central benzodiazepine receptors (CBRs). This research contributes to understanding the molecular interactions with PBRs, which could facilitate the development of therapeutic agents targeting neurodegenerative disorders (Fookes et al., 2008).

properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-13-14(2)24-22-26(21(13)28)19(12-29-22)16-4-3-5-18(11-16)25-20(27)10-15-6-8-17(23)9-7-15/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLMWQQHEPNIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide

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